3-tert-Butyl-1H-pyrazole-4-carbaldehyde
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Description
3-tert-Butyl-1H-pyrazole-4-carbaldehyde (3-TBCA) is a pyrazole-based carbaldehyde that has been extensively studied for its potential applications in various scientific fields. 3-TBCA is a heterocyclic compound that is composed of a pyrazole ring with a tert-butyl group and a carbaldehyde group. It is a colorless, flammable liquid with a boiling point of 171.5 °C and a melting point of -54 °C. 3-TBCA has a wide range of applications in organic synthesis, material science, and biochemistry.
Scientific Research Applications
Synthesis and Characterization
Sonogashira-Type Reactions : 3-tert-Butyl-1H-pyrazole-4-carbaldehyde is used as a precursor in Sonogashira-type cross-coupling reactions, leading to the synthesis of various 5-alkynyl-1H-pyrazole-4-carbaldehydes and their derivatives (Vilkauskaitė, Šačkus, & Holzer, 2011).
Chitosan Schiff Bases Synthesis : It is involved in the synthesis of chitosan Schiff bases, which have been studied for their antimicrobial activity against a range of microorganisms (Hamed et al., 2020).
Synthesis of Pyrazolo[4,3-c]pyridines : This compound is also used in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, an important class of chemical compounds with potential applications (Palka et al., 2014).
Biological Applications
Antioxidant and Anti-Inflammatory Activity : Derivatives of this compound have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, indicating their potential therapeutic applications (Sudha, Subbaiah, & Mahalakshmi, 2021).
Inhibitors of Protein Kinases : Pyridyl substituted pyrazolo[4,3-c]pyridines, synthesized using this compound, are evaluated for their potential as inhibitors of protein kinases, suggesting their relevance in drug discovery (Vilkauskaitė et al., 2013).
Other Applications
Organometallic Chemistry : This compound is involved in the synthesis and characterization of aluminum and zinc complexes, demonstrating its utility in the field of organometallic chemistry (Qiao, Ma, & Wang, 2011).
Small Molecule Fixation : It has been used in the fixation of small molecules like carbon dioxide, forming zwitterionic, bicyclic boraheterocycles, highlighting its potential in environmental and green chemistry applications (Theuergarten et al., 2012).
properties
IUPAC Name |
5-tert-butyl-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)7-6(5-11)4-9-10-7/h4-5H,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCJTNPAWAQSFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390247 |
Source
|
Record name | 3-tert-Butyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1001020-17-2 |
Source
|
Record name | 3-tert-Butyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-tert-butyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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